molecular formula C19H21BrN2O B4806120 (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4806120
M. Wt: 373.3 g/mol
InChI Key: KMKXGROFOOAKMB-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a bromophenyl group and a piperazine ring substituted with a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the bromination of phenylmethanol to obtain 3-bromophenylmethanol. This intermediate is then reacted with 4-(4-methylbenzyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group yields phenol derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine ring is a common motif in many biologically active molecules, including antipsychotics and antihistamines. Researchers are exploring its potential to interact with various biological targets, such as neurotransmitter receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs, particularly in the treatment of neurological disorders.

Industry

In the industrial

Properties

IUPAC Name

(3-bromophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKXGROFOOAKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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